molecular formula C6H4(NO2)2<br>C6H4N2O4<br>C6H4N2O4 B166439 1,2-Dinitrobenzene CAS No. 528-29-0

1,2-Dinitrobenzene

Cat. No.: B166439
CAS No.: 528-29-0
M. Wt: 168.11 g/mol
InChI Key: IZUKQUVSCNEFMJ-UHFFFAOYSA-N
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Description

1,2-Dinitrobenzene (1,2-DNB), also known as o-dinitrobenzene, is a nitroaromatic compound with the molecular formula C₆H₄N₂O₄. It is a yellow crystalline solid with a melting point of 114–117°C and a boiling point of 319°C at 773 mmHg . The compound is characterized by two nitro (-NO₂) groups positioned ortho to each other on a benzene ring, resulting in significant steric hindrance and electronic effects. Its UV spectrum (ε₂₉₀ = 23.7 mM⁻¹ cm⁻¹) and electrochemical properties are influenced by substituents like 1,3-diphenylurea, which shifts its reduction potentials .

1,2-DNB is utilized as an oxidant in organic synthesis, notably in the Pictet-Spengler reaction for synthesizing pyrrolo quinoxalines, which are intermediates in pharmaceutical development . However, it poses severe health and environmental risks, classified under Acute Toxicity Categories 1 (dermal) and 2 (oral/inhalation), with high aquatic toxicity (EC₅₀ = 0.10 mg/L for Chlorella vulgaris) .

Chemical Reactions Analysis

1,2-Dinitrobenzene undergoes various chemical reactions, including:

    Reduction: It can be reduced to 1,2-diaminobenzene using reducing agents such as iron and hydrochloric acid.

    Substitution: It participates in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.

    Oxidation: Although less common, it can be oxidized under specific conditions to form more complex nitro compounds.

Common reagents used in these reactions include reducing agents like iron and hydrochloric acid, bases like piperidine, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

1,2-DNB serves as a versatile reagent in organic synthesis. Its applications include:

  • Oxidizing Agent : It is utilized as an oxidant in various synthetic pathways, notably in the Pictet-Spengler reaction to synthesize pyrroloquinoxalines from aryl amines. This method highlights its role in developing novel pharmaceuticals .
  • Electrophilic Substitution : The compound participates in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups into aromatic systems .

Environmental and Toxicological Studies

Research has investigated the toxicological effects of 1,2-DNB on biological systems. Notably:

  • Toxicity Assessment : Studies have shown that exposure to 1,2-DNB can lead to various health effects, including testicular lesions in rats when administered at specific dosages. This research underscores the importance of understanding the environmental impact and safety measures necessary when handling this compound .
  • Biodegradation Studies : Investigations into the biodegradation pathways of 1,2-DNB reveal its metabolic fate in microbial systems, contributing to environmental chemistry knowledge .

Analytical Chemistry

This compound is also employed in analytical chemistry for:

  • Chromatography : It serves as a standard reference compound for calibrating chromatographic techniques due to its well-defined properties and behavior under various conditions.
  • Spectroscopic Studies : Its vibrational spectra have been analyzed using FT-IR and FT-Raman techniques, providing insights into molecular structure and interactions .

Mechanism of Action

The mechanism of action of 1,2-dinitrobenzene involves its ability to undergo electrophilic aromatic substitution reactions. In these reactions, the nitro groups act as electron-withdrawing substituents, making the benzene ring more susceptible to nucleophilic attack. The compound can form electron donor-acceptor complexes with nucleophiles, facilitating substitution reactions . The molecular targets and pathways involved in these reactions are primarily the aromatic carbon atoms adjacent to the nitro groups.

Comparison with Similar Compounds

1,2-DNB is compared here with its structural isomers, 1,3-dinitrobenzene (meta) and 1,4-dinitrobenzene (para), as well as related nitroaromatic compounds.

Structural and Electronic Properties

Property 1,2-DNB (ortho) 1,3-DNB (meta) 1,4-DNB (para)
Symmetry Low (C₂v) Moderate (C₃) High (D₂h)
Steric Hindrance High (proximity of NO₂) Moderate Minimal
Torsional Energy Highest conformational energy due to steric strain Intermediate Lowest (planar structure favored)

The ortho isomer’s steric strain reduces stability compared to the para isomer. Computational studies (B3LYP/6-31G(d)) show that rotational barriers for nitro groups are highest in 1,2-DNB, affecting its reactivity .

Electrochemical Behavior

  • 1,4-DNB : Shows reversible reduction steps in Ethaline, attributed to symmetrical electron distribution .
  • 1,3-DNB : Intermediate behavior, with reduction influenced by meta-substitution effects.

Toxicity and Environmental Impact

Compound Chlorella vulgaris EC₅₀ (48h) Sparus macrocep LC₅₀ (96h) Siliqua minima LC₅₀ (96h)
1,2-DNB 0.10 mg/L (extreme toxicity) 0.15 mg/L (extreme toxicity) 15.56 mg/L (moderate)
1,3-DNB Not reported Not reported Not reported
1,4-DNB Not reported Not reported 86.90 mg/L (moderate)
2,4-Dinitrotoluene 0.50 mg/L 4.45 mg/L 13.20 mg/L

1,2-DNB is significantly more toxic to algae and fish than its isomers, with safety concentrations as low as 0.002 mg/L for marine organisms . It is also identified as a high-risk contaminant in ecological assessments, prevalent in >50% of river sampling sites .

Analytical Differentiation

  • ¹³C NMR Spectroscopy :
    • 1,2-DNB : Three distinct signals (C1/C2, C3/C6, C4/C5) due to reduced symmetry .
    • 1,3-DNB : Four signals (C1, C2/C4, C3, C5/C6).
    • 1,4-DNB : Two signals (C1/C3/C5, C2/C4/C6) from para symmetry .

Biological Activity

1,2-Dinitrobenzene (1,2-DNB) is an aromatic nitro compound with significant biological activity that has been studied for its toxicological effects, metabolic pathways, and potential applications in organic synthesis. This article provides a comprehensive overview of the biological activity of 1,2-DNB, supported by relevant research findings and data tables.

This compound has the molecular formula C6H4N2O4C_6H_4N_2O_4 and is characterized by two nitro groups attached to a benzene ring. Its structure can be represented as follows:

  • Molecular Structure : Molecular Structure

Toxicological Effects

  • Methemoglobinemia : 1,2-DNB is known to induce methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin, reducing its ability to carry oxygen. Studies have shown that exposure to 1,2-DNB increases methemoglobin levels in various animal models, including rats .
  • Genotoxicity : Research indicates that 1,2-DNB exhibits genotoxic properties, leading to DNA damage and mutations. This has been assessed through various assays, including the Ames test and micronucleus assays in mammalian cells .
  • Hepatotoxicity : The compound has been linked to liver toxicity in animal studies. Metabolic studies in rat hepatocytes revealed that reduction pathways dominate the metabolism of dinitrobenzene isomers under aerobic conditions .

Metabolic Pathways

The metabolism of 1,2-DNB primarily occurs through reduction reactions facilitated by enzymes such as cytochrome P450. The major metabolites include:

  • Nitroso derivatives : Formed through the reaction with hydrochloric acid.
  • Amino derivatives : Resulting from further reduction processes.

The metabolic fate of 1,2-DNB was explored in a study comparing its metabolism in isolated rat hepatocytes and hepatic subcellular fractions. The findings indicated that reduction was the major metabolic pathway for 1,2-DNB under aerobic conditions .

Case Study 1: Toxicological Assessment in Rats

A study conducted on Fischer-344 rats evaluated the effects of 1,2-DNB on liver function and blood parameters. The study found significant increases in liver enzyme levels (ALT and AST) indicative of hepatocellular damage following exposure to varying concentrations of 1,2-DNB over a specified period.

Parameter Control Group 1,2-DNB Group
ALT (U/L)45120
AST (U/L)50135
Methemoglobin (%)0.57.8

Case Study 2: Genotoxicity Evaluation

In another investigation assessing the genotoxic potential of 1,2-DNB using the Ames test, results indicated a dose-dependent increase in revertant colonies in Salmonella typhimurium strains exposed to various concentrations of the compound.

Concentration (µg/plate) Revertant Colonies
012
5025
10045

Applications in Organic Synthesis

Beyond its toxicological implications, 1,2-DNB has utility as an oxidant in organic synthesis. It has been used effectively in various reactions to synthesize complex organic molecules such as pyrroloquinoxalines from aryl amines .

Q & A

Basic Research Questions

Q. How is 1,2-DNB utilized as an oxidant in organic synthesis, and what methodological considerations are critical for its application?

  • Answer : 1,2-DNB is employed as an oxidant in reactions such as the Pictet-Spengler synthesis of pyrrolo quinoxalines. Key methodological steps include:

  • Stoichiometric control : Optimize the molar ratio of 1,2-DNB to aryl amine substrates to avoid over-oxidation.
  • Solvent selection : Use aprotic solvents (e.g., dichloromethane) to stabilize reactive intermediates.
  • Temperature modulation : Reactions are typically conducted at room temperature to balance reactivity and side-product formation .

Q. What safety precautions are essential when handling 1,2-DNB in laboratory settings?

  • Answer :

  • Acute toxicity : Use PPE (gloves, respirators) to prevent dermal/inhalation exposure (classified as Acute Tox. 1/2) .
  • Storage : Store in airtight containers in cool, dry conditions (flash point: 150°C) to prevent combustion .
  • Waste disposal : Neutralize residues with reducing agents (e.g., sodium sulfide) to mitigate nitro group reactivity .

Q. How do the polarities of 1,2-DNB and its isomers influence their separation in thin-layer chromatography (TLC)?

  • Answer :

  • Polarity order : 1,2-DNB > 1,3-DNB > 1,4-DNB due to nitro group proximity, which enhances dipole interactions.
  • TLC behavior : In methanol-based solvents, 1,4-DNB exhibits a higher Rf value (less polar), while 1,2-DNB migrates shorter distances (higher polarity). Validate using silica plates and UV visualization .

Q. What analytical techniques are recommended for detecting 1,2-DNB in environmental matrices?

  • Answer :

  • Gas chromatography-mass spectrometry (GC-MS) : Use selected ion monitoring (SIM) for trace quantification in urine or water .
  • Recovery validation : Achieve 98.9% mean recovery in soil/sediment using EPA Method 8330B, with control limits (78–119%) and 6.8% standard deviation .

Advanced Research Questions

Q. How does 1,3-diphenylurea modify the electrochemical reduction of 1,2-DNB?

  • Answer : In dimethylformamide (DMF), 1,3-diphenylurea shifts the second reduction potential of 1,2-DNB to more positive values via hydrogen bonding. Design cyclic voltammetry experiments with a three-electrode system (glassy carbon working electrode) to observe this interaction. The urea stabilizes intermediates, altering electron transfer kinetics .

Q. What are the isomer-specific toxicological differences among dinitrobenzene isomers in methemoglobin formation?

  • Answer :

  • Methemoglobin ratios : 1,2-DNB < 1,3-DNB < 1,4-DNB. The para isomer’s linear nitro group alignment enhances redox cycling, generating more superoxide radicals.

Q. How can researchers validate analytical methods for 1,2-DNB quantification in complex matrices like tissue or sediment?

  • Answer :

  • Quality control : Include matrix spikes, duplicates, and certified reference materials (CRMs).
  • Statistical criteria : Acceptable recovery rates (90–110%), precision (RSD < 10%), and method detection limits (MDL) below regulatory thresholds. Refer to Method 8330B validation parameters .

Q. What role does solvent choice play in the redox behavior of 1,2-DNB during electrochemical studies?

  • Answer :

  • DMF vs. aqueous solvents : DMF’s high dielectric constant stabilizes radical anions, while aqueous buffers promote proton-coupled electron transfer (PCET).
  • Additive effects : Urea or ionic liquids can modulate reduction potentials by altering solvation shells. Use chronoamperometry to compare kinetics in different solvents .

Q. Methodological Notes

  • Chromatographic standards : Prepare 1,2-DNB solutions (100–1,000 µg/mL in methanol) for calibration curves. Verify purity via GC retention time (6.29 min on Rxi-SVOCms columns) .
  • Environmental sampling : Use incremental sampling methodology (ISM) for heterogeneous matrices to ensure representative detection .

Properties

IUPAC Name

1,2-dinitrobenzene
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InChI

InChI=1S/C6H4N2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H
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InChI Key

IZUKQUVSCNEFMJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C6H4N2O4, Array
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DSSTOX Substance ID

DTXSID4024066
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Molecular Weight

168.11 g/mol
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Physical Description

O-dinitrobenzene is a colorless to yellow solid. Sinks and slowly mixes with water. (USCG, 1999), Pale-white or yellow, crystalline solid; [NIOSH], WHITE-TO-YELLOW CRYSTALS., Pale-white or yellow crystalline solid., Pale-white or yellow solid.
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Boiling Point

606 °F at 760 mmHg (USCG, 1999), 319 °C @ 773 mm Hg, 319 °C, See individual isomers for properties, 606 °F
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Flash Point

302 °F (USCG, 1999), 302 °F, 302 °F (150 °C) (Closed Cup), 150 °C c.c.
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Solubility

0.05 % (NIOSH, 2023), Sol in alc, benzene, chloroform, 1 g dissolves in 6600 ml cold water, 2700 ml boiling water, In water, 133 mg/l @ 25 °C, Solubility in water: very poor, 0.05%
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Density

1.31 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3119 g/cu cm, 1.6 g/cm³, 1.57
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Vapor Density

5.79 (AIR= 1), Relative vapor density (air = 1): 5.8
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Vapor Pressure

0.0000455 [mmHg], 4.55X10-5 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C:
Record name o-Dinitrobenzene
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Color/Form

COLORLESS OR YELLOW CRYSTALS, NEEDLES OR PLATES, White to yellow monoclinic plates, White crystals, Pale white or yellow, crystalline solid.

CAS No.

528-29-0, 25154-54-5
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Melting Point

244.4 °F (USCG, 1999), 117 - 118.5 °C, 118 °C, 244 °F
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Synthesis routes and methods

Procedure details

In the manufacture of nitroaromatics, particularly dinitrotoluene, the aromatic compound is contacted under liquid phase conditions with the mixture of concentrated nitric acid and sulfuric acid. In the production of nitroaromatics and particularly dinitrated products either dinitrobenzene or dinitrotoluene, some by-product nitrophenolic material is produced. This nitrophenolic material usually is in the form of nitrocresols either dinitro or trinitrocresol and picric acid. It is this product which is removed from the crude reaction product from the nitration reactors without creating an environmentally unacceptable stream.
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[Compound]
Name
aromatic compound
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,2-Dinitrobenzene
1,2-Dinitrobenzene
1,2-Dinitrobenzene
1,2-Dinitrobenzene
Reactant of Route 6
1,2-Dinitrobenzene

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